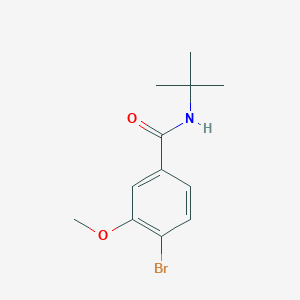
N-t-Butyl 4-bromo-3-methoxybenzamide
Overview
Description
N-t-Butyl 4-bromo-3-methoxybenzamide is a synthetic chemical compound primarily used in scientific research. It is characterized by a central benzene ring with three substituents: a bromine atom at the 4th position, a methoxy group at the 3rd position, and a tert-butyl group attached to the nitrogen atom linked to the carbonyl group of the amide functional group . This compound is known for its unique properties, making it ideal for studying molecular interactions and designing innovative compounds for pharmaceutical and materials science fields.
Preparation Methods
The synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methoxybenzoic acid and tert-butylamine.
Amide Formation: The carboxylic acid group of 4-bromo-3-methoxybenzoic acid reacts with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Chemical Reactions Analysis
N-t-Butyl 4-bromo-3-methoxybenzamide undergoes several types of chemical reactions:
Hydrolysis: The amide bond can be hydrolyzed by water or enzymes, resulting in the formation of the corresponding carboxylic acid and amine.
Debromination: The bromine atom can be removed under specific conditions, leading to the formation of a debrominated product.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate reagents and conditions.
Common reagents used in these reactions include water, enzymes, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-t-Butyl 4-bromo-3-methoxybenzamide is widely used in various scientific research applications:
Chemistry: It serves as a model compound for studying molecular interactions and reaction mechanisms.
Biology: It is used in proteomics research to investigate protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug design and development.
Industry: It is utilized in materials science for designing innovative compounds with unique properties.
Mechanism of Action
The mechanism of action of N-t-Butyl 4-bromo-3-methoxybenzamide involves its interaction with specific molecular targets. The compound’s bulky tert-butyl group and electron-withdrawing bromine atom influence its solubility and reactivity, allowing it to interact with various biological molecules. The exact molecular pathways and targets are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
N-t-Butyl 4-bromo-3-methoxybenzamide can be compared with other similar compounds such as:
4-Bromo-N-butyl-3-methoxybenzamide: Similar structure but with a butyl group instead of a tert-butyl group.
4-Bromo-N-diisopropyl-3-methoxybenzamide: Contains diisopropyl groups instead of a tert-butyl group.
Properties
IUPAC Name |
4-bromo-N-tert-butyl-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)14-11(15)8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLUELOZWUFHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674713 | |
| Record name | 4-Bromo-N-tert-butyl-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-39-8 | |
| Record name | 4-Bromo-N-tert-butyl-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


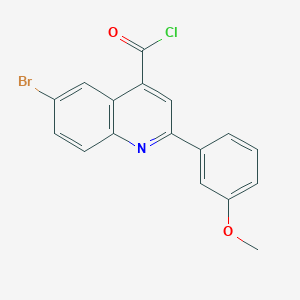
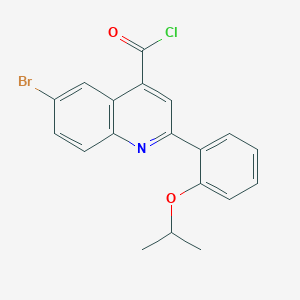

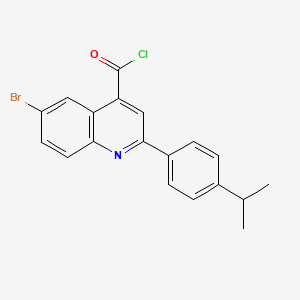
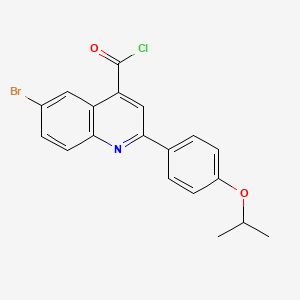
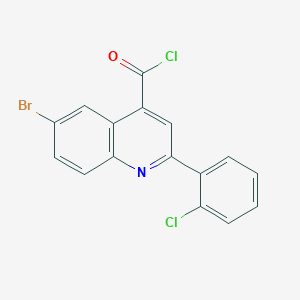
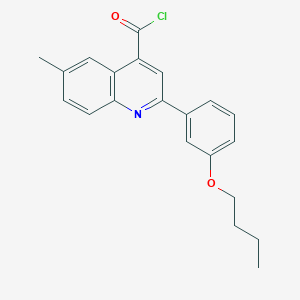
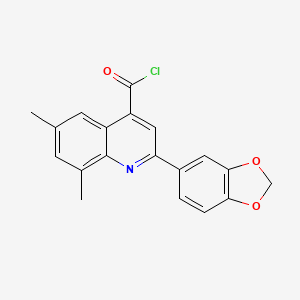
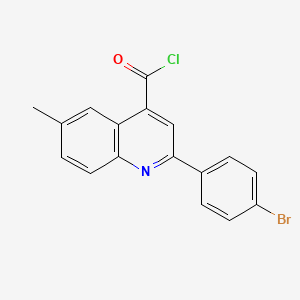
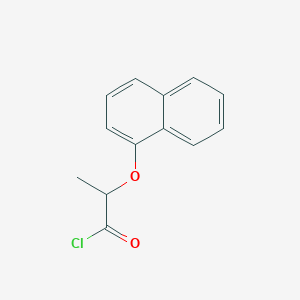
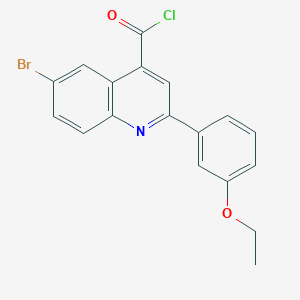
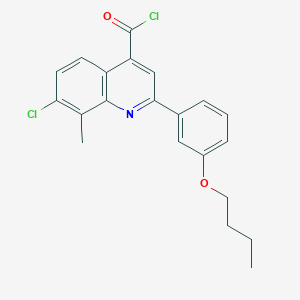

![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372410.png)
